molecular formula C11H9NO3 B3043782 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate CAS No. 92089-52-6

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate

Cat. No. B3043782
CAS RN: 92089-52-6
M. Wt: 203.19 g/mol
InChI Key: OACNZAJFAFMLQM-UHFFFAOYSA-N
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Description

Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have various synthetic routes . For example, 1-Bromo-2,5-dimethoxybenzene, a related compound, has been used in the preparation of several other compounds .


Chemical Reactions Analysis

Pyridinium salts are known for their reactivity and have been used as ionic liquids and ylides . They also have applications in materials science and biological issues related to gene delivery .


Physical And Chemical Properties Analysis

Physical and chemical properties such as refractive index, boiling point, and density can be determined experimentally. For instance, 1-Bromo-2,5-dimethoxybenzene has a refractive index of 1.57, a boiling point of 130-131 °C/10 mmHg, and a density of 1.445 g/mL at 25 °C .

Scientific Research Applications

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate has been extensively studied for its potential applications in the field of organic electronics, such as organic field-effect transistors and organic photovoltaics. It has also been investigated for its antimicrobial properties, as it has shown inhibitory effects against various microorganisms, including bacteria and fungi. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The exact mechanism of action of 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. This compound has been shown to induce conformational changes in proteins, which can affect their function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including Staphylococcus aureus and Candida albicans. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, it also has some limitations, such as its limited solubility in water and its tendency to form aggregates in solution.

Future Directions

There are several potential future directions for the research on 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate. One area of interest is the development of this compound-based materials for use in organic electronics. Another potential application is the use of this compound as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
In conclusion, this compound is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields.

Safety and Hazards

Safety and hazards of a compound can be determined by its Material Safety Data Sheet (MSDS). For example, 1-Bromo-2,5-dimethoxybenzene is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

properties

IUPAC Name

2-(3,5-dimethylpyridin-1-ium-1-yl)-3,4-dioxocyclobuten-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-7(2)5-12(4-6)8-9(13)11(15)10(8)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACNZAJFAFMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C2=C(C(=O)C2=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 3
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 4
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 5
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate

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